5,7-dimethoxy-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
5,7-dimethoxy-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)10(13)12-5-11-7/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMSZVLSWCVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination
In a protocol adapted from 6,7-dimethoxy analogs, this compound (10 g) is refluxed with POCl₃ (140 mL) in toluene for 3 hours. Excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice water to yield 4-chloro-5,7-dimethoxyquinazoline as a white solid (86.5% yield). This method emphasizes the role of microwave irradiation in reducing reaction times, though conventional heating remains standard for scalability.
Thionyl Chloride as a Chlorinating Agent
Alternative approaches employ SOCl₂ in the presence of catalytic N,N-dimethylformamide (DMF). A mixture of 5,7-dimethoxyquinazolin-4-one (20 mmol) and SOCl₂ (120 mL) is refluxed for 3–6 hours under nitrogen. Post-reaction workup includes distillation of excess SOCl₂, followed by neutralization with saturated sodium bicarbonate. The chloro derivative is obtained in 70–85% yield, with purity confirmed via ¹H NMR (δ 8.88 ppm for the C4 proton).
Demethylation Strategies for Regioselective Methoxy Group Manipulation
Controlled demethylation of methoxy groups is pivotal for synthesizing analogs or intermediates. For this compound, this involves selective removal of methoxy groups using hydrobromic acid (HBr) or boron tribromide (BBr₃).
Hydrobromic Acid-Mediated Demethylation
Treatment of 5,7-dimethoxyquinazolin-4-one with 48% HBr at 120°C for 12 hours cleaves methoxy groups, yielding 5,7-dihydroxyquinazolin-4-one. Neutralization with aqueous ammonia precipitates the product in 84% yield, characterized by a downfield shift in the aromatic proton signals (δ 7.78 ppm).
Boron Tribromide in Dichloromethane
BBr₃ (10 equiv.) in dichloromethane at −78°C to 25°C selectively demethylates the quinazolinone scaffold. After 4–6 hours, aqueous workup and column chromatography afford the dihydroxy derivative in 80.5% yield, demonstrating compatibility with acid-sensitive functional groups.
Challenges and Optimization Considerations
Purification and Solvent Selection
Column chromatography using ethyl acetate/heptanes (1:3) effectively isolates intermediates, while recrystallization from ethanol or 2-propanol improves purity. Polar aprotic solvents like DMF accelerate reactions but complicate downstream purification due to high boiling points .
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “5,7-dimethoxy-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the nature of the substituent groups.
Scientific Research Applications
Anticancer Activity
The compound has demonstrated promising anticancer properties across several studies:
- Mechanism of Action : 5,7-dimethoxy-1H-quinazolin-4-one acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer cell proliferation and survival. The inhibition of EGFR leads to the disruption of downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, resulting in reduced cell viability in cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells .
- Cytotoxicity Studies : Research has shown that derivatives of this compound exhibit significant cytotoxic effects, with IC50 values indicating potent activity against various cancer types. For instance, one study reported IC50 values of 12.5 μM for K562 cells and 15.3 μM for HeLa cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| I | 12.5 | K562 |
| II | 15.3 | HeLa |
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies have shown effective inhibition against strains such as Staphylococcus aureus (8 μg/mL), Escherichia coli (16 μg/mL), and Streptococcus pyogenes (4 μg/mL). The presence of methoxy groups enhances its antimicrobial activity compared to other substituents .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Streptococcus pyogenes | 4 |
Enzyme Inhibition
The compound also serves as a scaffold for designing enzyme inhibitors, particularly in targeting kinases involved in cancer progression:
- Dual Inhibition : Some derivatives have been designed to act as dual inhibitors of PI3K and HDAC enzymes, showcasing enhanced potency compared to traditional inhibitors .
Case Study 1: Anticancer Research
A systematic study evaluated several quinazolinone derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications at the methoxy positions could significantly enhance anticancer activity.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the efficacy of silver nanoparticle conjugates with quinazolinone derivatives was assessed. The results highlighted improved antibacterial activity, suggesting potential applications in developing novel antimicrobial agents .
Mechanism of Action
The mechanism of action of the compound with the identifier “5,7-dimethoxy-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and ongoing research aims to elucidate these details further.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 6,7-Dimethoxy-1H-quinazolin-4-one
Key Differences
- Substituent Positions : The methoxy groups are at positions 6 and 7 instead of 5 and 7.
- Molecular Weight : 206.2 (C₁₀H₁₀N₂O₃), identical in formula but distinct in substituent arrangement.
- Physical Properties : The 6,7-isomer has a melting point and solubility profile distinct from the 5,7-isomer due to altered electron distribution .
Halogenated Derivatives
2-Chloro-6,7-dimethoxy-1H-quinazolin-4-one (CAS 20197-86-8)
- Structure : A chlorine atom at position 2 and methoxy groups at 6 and 7.
- Molecular Weight : 240.643 (C₁₀H₉ClN₂O₃).
- Impact of Chlorine: Enhances electrophilicity, making it reactive in cross-coupling reactions. No significant biological data reported .
2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one (CAS 730949-85-6)
- Structure : Chloromethyl (-CH₂Cl) group at position 2.
- Molecular Weight : 254.67 (C₁₁H₁₁ClN₂O₃).
Saturated and Thioxo Derivatives
7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one
- Structure: Partially saturated quinazolinone core with a thioxo (C=S) group at position 2 and a phenyl substituent.
- Key Features: Saturation: Alters rigidity and conformational flexibility.
- Applications : Reported antimicrobial and anticancer activities, though distinct from the fully aromatic 5,7-dimethoxy derivative .
Complex Derivatives with Extended Substituents
Example : 2-(4-Chloro-2-(2-((3a,7a-dihydro-1H-benzo[d][1,2,3]triazol-1-yl)oxy)ethoxy)phenyl)-5,7-dimethoxyquinazolin-4(3H)-one (Compound 19r)
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Impact of Substituents on Properties
Q & A
Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?
- Methodological Answer :
- Follow ARRIVE guidelines for in vivo studies, including randomization and blinding.
- Obtain IRB approval for toxicity testing and adhere to 3R principles (Replacement, Reduction, Refinement).
- Disclose all conflicts of interest and raw data via repositories like ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
